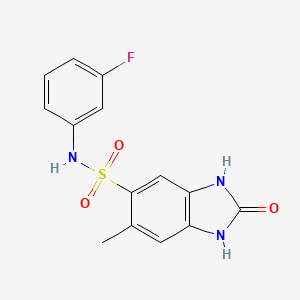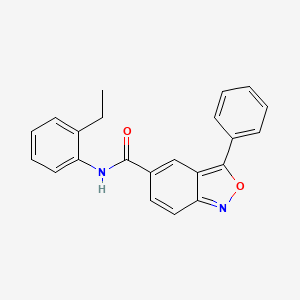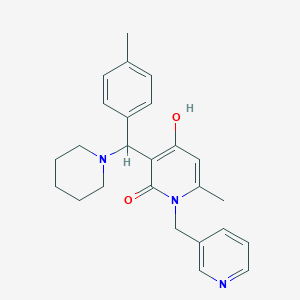![molecular formula C23H27N5O3 B11257539 1,3-bis(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11257539.png)
1,3-bis(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-BIS(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is a complex organic compound that features a triazoloazepine ring system. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-BIS(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA typically involves multi-step organic reactions. A common approach might include:
Formation of the triazoloazepine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the methoxyphenyl groups: This step might involve nucleophilic substitution reactions.
Formation of the urea linkage: This can be done by reacting an amine with an isocyanate or using phosgene derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-BIS(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride could be used.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl rings or the triazoloazepine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the synthesis of advanced materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 1,3-BIS(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity. The triazoloazepine core could play a crucial role in binding to these targets, influencing pathways involved in cell signaling or metabolism.
Comparison with Similar Compounds
Similar Compounds
1,3-BIS(3-METHOXYPHENYL)-3-(1H-1,2,4-TRIAZOLE-3-YL)UREA: Similar structure but with a different triazole ring.
1,3-BIS(3-METHOXYPHENYL)-3-(BENZYL)UREA: Lacks the triazoloazepine ring.
1,3-BIS(3-METHOXYPHENYL)-3-(PYRIDIN-3-YL)UREA: Contains a pyridine ring instead of the triazoloazepine.
Uniqueness
1,3-BIS(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is unique due to its triazoloazepine core, which might confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C23H27N5O3 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
1,3-bis(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
InChI |
InChI=1S/C23H27N5O3/c1-30-19-10-6-8-17(14-19)24-23(29)28(18-9-7-11-20(15-18)31-2)16-22-26-25-21-12-4-3-5-13-27(21)22/h6-11,14-15H,3-5,12-13,16H2,1-2H3,(H,24,29) |
InChI Key |
NUJIRWVOAJABBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N(CC2=NN=C3N2CCCCC3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxybenzamide](/img/structure/B11257465.png)

![2-(pyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B11257475.png)
![5,6,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B11257486.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B11257490.png)
![5-benzyl-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11257498.png)

![4-{6-[(4-Methoxyphenyl)carbamoyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}benzoic acid](/img/structure/B11257518.png)
![2-Fluoro-N-[5-({[(4-methyl-1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-YL]benzamide](/img/structure/B11257523.png)
![7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11257528.png)
![3-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11257532.png)
![3-(3-methoxyphenyl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11257534.png)
![N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-methylbenzamide](/img/structure/B11257550.png)
